
3-Ethyl-5-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-5-fluoropyridine is a fluorinated pyridine derivative, characterized by the presence of an ethyl group at the third position and a fluorine atom at the fifth position of the pyridine ring. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties, which are influenced by the strong electron-withdrawing nature of the fluorine atom .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-ethylpyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent . The reaction conditions often require elevated temperatures and the use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution process.
Industrial Production Methods: Industrial production of 3-ethyl-5-fluoropyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the selection of cost-effective and readily available starting materials is crucial for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-5-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the pyridine ring to piperidine derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Potassium fluoride (KF), dimethyl sulfoxide (DMSO), elevated temperatures.
Oxidation Reactions: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction Reactions: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).
Major Products:
Substitution Reactions: Various substituted pyridines.
Oxidation Reactions: Aldehydes, carboxylic acids.
Reduction Reactions: Piperidine derivatives.
Coupling Reactions: Biaryl derivatives.
Aplicaciones Científicas De Investigación
3-Ethyl-5-fluoropyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-ethyl-5-fluoropyridine is largely dependent on its chemical structure and the presence of the fluorine atom. The electron-withdrawing nature of fluorine can influence the compound’s reactivity and interaction with biological targets. In medicinal chemistry, fluorinated pyridines can modulate the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability .
Comparación Con Compuestos Similares
3-Ethylpyridine: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Fluoropyridine: Lacks the ethyl group, affecting its reactivity and applications.
3-Methyl-5-fluoropyridine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its chemical behavior.
Uniqueness: 3-Ethyl-5-fluoropyridine is unique due to the combined presence of both the ethyl group and the fluorine atom, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, making it a valuable intermediate in the synthesis of various fluorinated compounds and pharmaceuticals .
Propiedades
Fórmula molecular |
C7H8FN |
|---|---|
Peso molecular |
125.14 g/mol |
Nombre IUPAC |
3-ethyl-5-fluoropyridine |
InChI |
InChI=1S/C7H8FN/c1-2-6-3-7(8)5-9-4-6/h3-5H,2H2,1H3 |
Clave InChI |
YFXXQHQFNSBDAR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CN=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


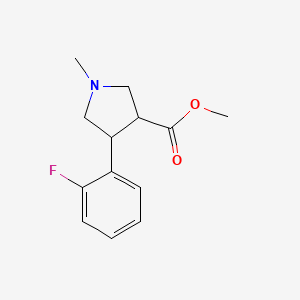

![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13025286.png)
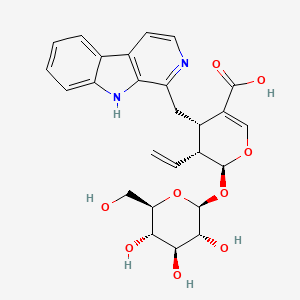
![3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B13025311.png)
![(R)-7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13025318.png)
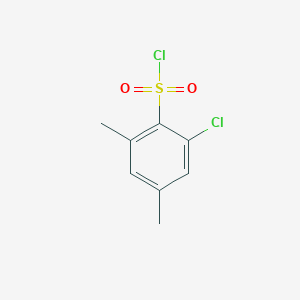
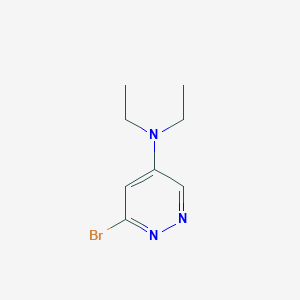
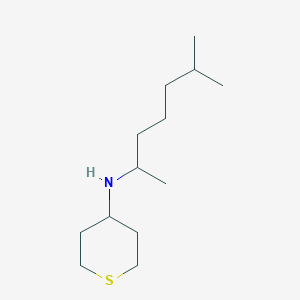
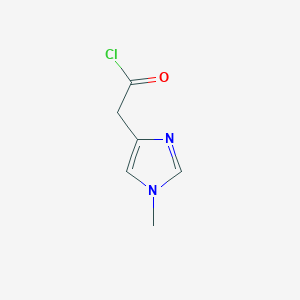
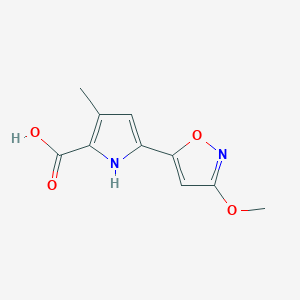

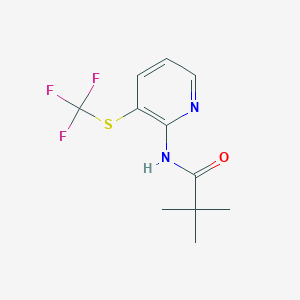
![6-tert-butyl3-ethyl1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B13025374.png)
